

"Heptafluoro-1-iodopropane CAS number 754-34-7"

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Compound of Interest

Compound Name: *Heptafluoro-1-iodopropane*

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An In-Depth Technical Guide to **Heptafluoro-1-iodopropane** (CAS 754-34-7) for Advanced Synthesis

Authored by a Senior Application Scientist Abstract

Heptafluoro-1-iodopropane, also known as 1-iodoperfluoropropane, is a cornerstone reagent in modern organofluorine chemistry. Its utility stems from the unique properties imparted by the perfluoroalkyl chain and the reactive carbon-iodine bond. This guide provides an in-depth exploration of **Heptafluoro-1-iodopropane**, moving beyond basic specifications to offer practical insights into its synthesis, reactivity, and application. We will delve into the mechanistic underpinnings of its reactivity, provide exemplary protocols, and discuss critical safety considerations for its effective and safe implementation in research and development, particularly within the pharmaceutical and materials science sectors.

Compound Profile and Physicochemical Properties

Heptafluoro-1-iodopropane (CAS 754-34-7) is a dense, colorless to light yellow liquid.^[1] It is a primary perfluoroalkyl iodide (RFI) where the iodine atom is attached to a terminal carbon of a three-carbon fluorinated chain. This structure is fundamental to its chemical behavior, differentiating it from its secondary isomer, Heptafluoro-2-iodopropane. The compound is typically supplied with a copper chip as a stabilizer.^[1]

Key physicochemical data are summarized below for quick reference. These parameters are critical for reaction setup, solvent selection, and purification procedures.

Property	Value	Source(s)
CAS Number	754-34-7	[2]
Molecular Formula	C ₃ F ₇ I	[2][3]
Molecular Weight	295.93 g/mol	[2]
Appearance	Colorless to light yellow/red clear liquid	[1]
Density	2.05 g/mL at 25 °C	
Boiling Point	41 °C	
Refractive Index	n _{20/D} 1.328	
IUPAC Name	1,1,1,2,2,3,3-Heptafluoro-3-iodopropane	[2]
Synonyms	Perfluoropropyl iodide, 1-Iodoperfluoropropane	[4]

Spectroscopic Characterization

Definitive identification and purity assessment of **Heptafluoro-1-iodopropane** rely on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR):
 - ¹⁹F NMR: This is the most informative technique for fluorinated compounds. The spectrum of **Heptafluoro-1-iodopropane** will show distinct signals for the CF₃, CF₂, and CF₂I groups, with characteristic chemical shifts and coupling patterns.
 - ¹³C NMR: The carbon attached to the iodine (-CF₂I) is particularly noteworthy, appearing at a distinct chemical shift. For primary perfluoroalkyl iodides, this carbon signal is typically found around -35 to -45 ppm relative to CFCl₃, while the carbon of a secondary iodide

appears further downfield.[5] PubChem provides access to spectral data for this compound.[2]

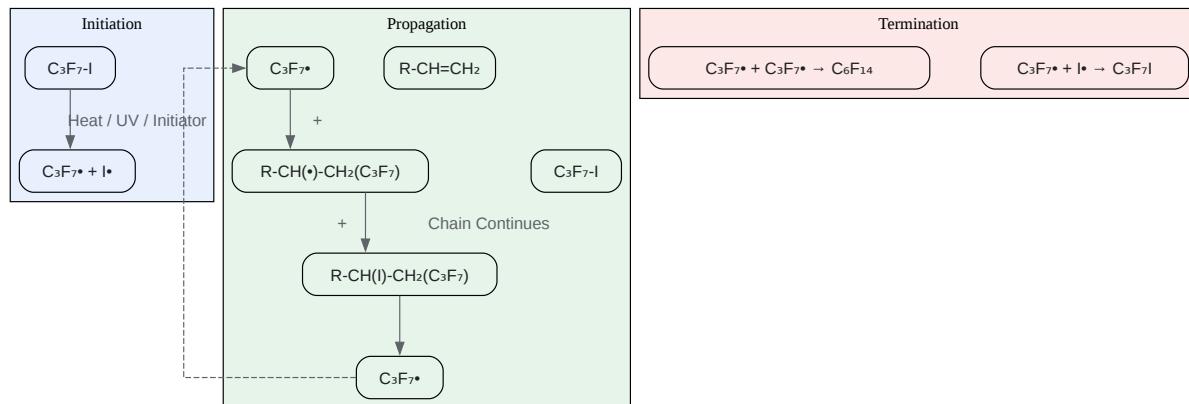
- Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M^+) at m/z 296. The fragmentation pattern is characteristic of perfluoroalkyl iodides, often showing a prominent peak for the loss of iodine ($M - 127$)⁺ corresponding to the $C_3F_7^+$ fragment (m/z 169), and other fluorocarbon fragments.[6]

Core Reactivity and Mechanistic Principles

The synthetic utility of **Heptafluoro-1-iodopropane** is dominated by its behavior as a precursor to the n-heptafluoropropyl radical (n- $C_3F_7\cdot$). The Carbon-Iodine bond is the weakest bond in the molecule and is susceptible to homolytic cleavage under thermal, photochemical, or radical initiator-induced conditions.[5][7]

This reactivity allows **Heptafluoro-1-iodopropane** to serve as an efficient agent for introducing the n- C_3F_7 group into organic molecules, a process known as perfluoroalkylation. The incorporation of perfluoroalkyl chains is a key strategy in drug development to enhance metabolic stability, lipophilicity, and binding affinity.

The general mechanism follows a classic radical chain reaction pathway.[7]



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Caption: Radical chain mechanism of perfluoroalkylation.

Key Synthetic Applications & Protocols

The generation of the $C_3F_7\cdot$ radical opens a vast array of synthetic possibilities.

Addition to Alkenes and Alkynes

The addition of **Heptafluoro-1-iodopropane** across double and triple bonds is a primary application. This reaction is highly efficient for creating more complex fluorinated structures.^[5] Recent advancements include the use of simple, ligandless iron salts to catalyze the direct perfluoroalkylation of terminal alkynes, providing a streamlined and sustainable route to perfluoroalkylated acetylenes.^[8]

Exemplary Protocol: Radical Addition to an Alkene

This protocol is a representative, self-validating workflow. The causality is clear: the initiator generates the primary radical, which propagates by adding to the alkene. The chain transfer step with C_3F_7I regenerates the radical, ensuring catalytic turnover.

Objective: To synthesize 1-iodo-3-(heptafluoropropyl)alkane via radical addition.

Materials:

- **Heptafluoro-1-iodopropane** (1.0 eq)
- Alkene (e.g., 1-octene, 1.2 eq)
- Azobisisobutyronitrile (AIBN) (0.1 eq)
- Anhydrous, degassed solvent (e.g., toluene or acetonitrile)

Methodology:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the alkene and the solvent.
- Degassing: Degas the solution by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can quench radical reactions.
- Reagent Addition: Add **Heptafluoro-1-iodopropane** followed by the radical initiator, AIBN.
- Reaction Conditions: Heat the reaction mixture to 80 °C. The choice of temperature is dictated by the decomposition rate of AIBN to generate initiating radicals.
- Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting alkene is a key indicator.
- Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired adduct.

- Characterization: Confirm the structure of the product using NMR (^1H , ^{13}C , ^{19}F) and Mass Spectrometry.

Reactions with Sulfur-Containing Compounds

Photochemical reactions with sulfides and thiols have also been explored. For example, the reaction with methanethiol primarily yields 1H-heptafluoropropane and heptafluoro-n-propyl methyl sulphide, demonstrating the radical's ability to abstract hydrogen or participate in substitution reactions.[9][10]

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. While the toxicological properties have not been fully investigated, prudent laboratory practice is mandatory.[11]

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, appropriate gloves, and a lab coat.[11][12] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[4][11]
- Handling: Avoid contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.[3][11] It is incompatible with strong oxidizing agents.[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12] The material should be refrigerated (below 4°C/39°F) and protected from light, as UV light can initiate radical formation.[11]
- Spills: In case of a spill, absorb the material with an inert substance and place it into a suitable, closed container for disposal. Ensure adequate ventilation.[11][12]

Conclusion

Heptafluoro-1-iodopropane is a versatile and powerful reagent for the introduction of the n- C_3F_7 moiety into organic substrates. Its reactivity, governed by well-understood radical chain mechanisms, provides a reliable pathway to novel fluorinated compounds. For researchers in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling requirements is essential to unlocking its full synthetic potential. The continued

development of catalytic methods for its application promises to further expand its role in advanced chemical synthesis.

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